N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both nitro and amine groups in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the condensation of ethyl hydrazine with 1-methyl-4-nitro-1H-pyrazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-one.
Reduction: Formation of N-Ethyl-1-methyl-4-amino-1H-pyrazol-3-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-nitro-1H-pyrazol-4-amine
- N-Methyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
- 1-Ethyl-3-nitro-1H-pyrazol-4-amine
Uniqueness
N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity. The combination of nitro and amine groups also provides a unique set of chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
N-ethyl-1-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-7-6-5(10(11)12)4-9(2)8-6/h4H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLPSLBQZKPIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C=C1[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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